molecular formula C18H15F3N2O2S B2955059 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034257-92-4

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2955059
CAS No.: 2034257-92-4
M. Wt: 380.39
InChI Key: AYBVWMNRVTWXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H15F3N2O2S and its molecular weight is 380.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Evaluation

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length and test compounds with greater conformational flexibility, showed that a new flexible spacer is compatible with high inhibitory activities against acetylcholinesterase. This research suggests potential for developing inhibitors with a focus on interaction between pharmacophoric units and enzyme hydrophobic binding sites (Vidaluc et al., 1995).

Medicinal Chemistry Innovations

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitated a single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. This method offers an environmentally friendly and cost-effective approach to synthesizing ureas, highlighting the compound's versatility in medicinal chemistry applications (Thalluri et al., 2014).

Biochemical Applications

Research on phenyl(trichloromethyl)carbinol reactions with substituted thioureas demonstrated the formation of heterocyclic compounds, offering insights into the synthesis of potentially bioactive compounds. The study emphasizes the compound's utility in creating diverse heterocycles through nucleophilic sulfur interactions (Reeve & Coley, 1979).

Anticancer Activity Studies

A major metabolite of N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, demonstrating strong anticancer activity, was synthesized. The synthesis aimed at identifying the active agent for potential kidney cancer treatment, highlighting the significant role of such compounds in developing therapeutic agents (Nammalwar et al., 2010).

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c19-18(20,21)13-6-2-3-7-14(13)23-17(25)22-9-15(24)12-10-26-16-8-4-1-5-11(12)16/h1-8,10,15,24H,9H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBVWMNRVTWXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.